alpha-Atlantone
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Overview
Description
Alpha-Atlantone is a naturally occurring sesquiterpene ketone found in the essential oil of Cedrus atlantica, commonly known as the Atlas cedar. It is known for its distinctive aroma and is used in perfumery and aromatherapy. The compound has the molecular formula C15H22O and a molecular weight of 218.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Atlantone can be synthesized through various methods. One common synthetic route involves the cycloaddition reaction of this compound with m-chloroperbenzoic acid in dichloromethane (CH2Cl2). This reaction yields two diastereoisomers of 6-(3,4-epoxy-4-methylcyclohexyl)-2-methylhepta-2,5-dien-4-one .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of essential oil from Cedrus atlantica using methods such as steam distillation or supercritical fluid extraction. The essential oil is then subjected to fractional distillation to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Atlantone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides.
Cycloaddition: The compound participates in [2+1] cycloaddition reactions to form epoxides.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane is commonly used for the oxidation of this compound.
Cycloaddition: The same reagent, m-chloroperbenzoic acid, is used for cycloaddition reactions.
Major Products Formed
Scientific Research Applications
Alpha-Atlantone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of epoxides.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, although more research is needed to fully understand its medicinal properties.
Industry: Utilized in the fragrance industry for its aromatic properties.
Mechanism of Action
The mechanism of action of alpha-Atlantone involves its interaction with various molecular targets and pathways. For example, in the cycloaddition reaction, the compound undergoes a two-stage one-step mechanism, where the electron localization function and Parr functions predict the chemoselectivity of the reaction . This mechanism highlights the compound’s ability to form stable epoxide intermediates.
Comparison with Similar Compounds
Alpha-Atlantone can be compared with other similar sesquiterpene ketones, such as:
Beta-Atlantone: Another isomer of Atlantone with similar chemical properties but different spatial configuration.
Gamma-Atlantone: Another isomer with distinct chemical behavior.
Alantolactone: A sesquiterpene lactone with different biological activities and applications.
This compound is unique due to its specific molecular structure and the resulting chemical reactivity, particularly in forming epoxides through cycloaddition reactions .
Properties
CAS No. |
26294-59-7 |
---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(5E)-2-methyl-6-[(1R)-4-methylcyclohex-3-en-1-yl]hepta-2,5-dien-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,9-10,14H,6-8H2,1-4H3/b13-10+/t14-/m0/s1 |
InChI Key |
OJEFBZMKKJTKKK-UELRPHRMSA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)/C(=C/C(=O)C=C(C)C)/C |
Canonical SMILES |
CC1=CCC(CC1)C(=CC(=O)C=C(C)C)C |
Origin of Product |
United States |
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